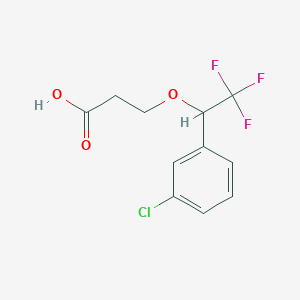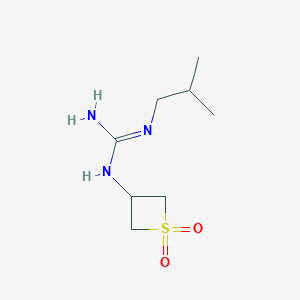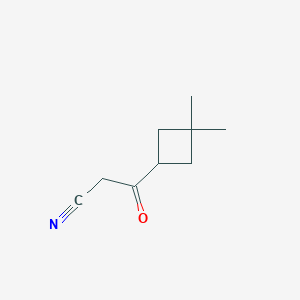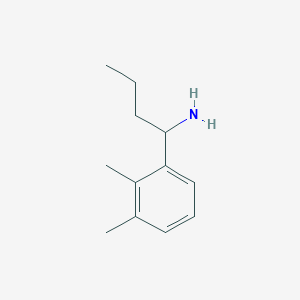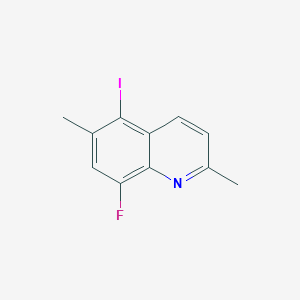
8-Fluoro-5-iodo-2,6-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-5-iodo-2,6-dimethylquinoline is an organic compound with the molecular formula C11H9FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodo-2,6-dimethylquinoline typically involves multi-step organic reactions. One common method starts with the iodination of 2,6-dimethylquinoline, followed by fluorination. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler quinoline derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
科学研究应用
Chemistry: 8-Fluoro-5-iodo-2,6-dimethylquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the materials science industry, this compound can be used in the development of novel polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 8-Fluoro-5-iodo-2,6-dimethylquinoline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
8-Fluoroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,6-dimethylquinoline: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2,6-Dimethylquinoline: The absence of both halogen atoms makes it a simpler compound with different reactivity and applications.
Uniqueness: 8-Fluoro-5-iodo-2,6-dimethylquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential biological activities.
属性
分子式 |
C11H9FIN |
|---|---|
分子量 |
301.10 g/mol |
IUPAC 名称 |
8-fluoro-5-iodo-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-5-9(12)11-8(10(6)13)4-3-7(2)14-11/h3-5H,1-2H3 |
InChI 键 |
RFOXWAVJKRRWBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)I)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


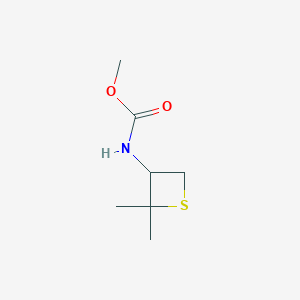

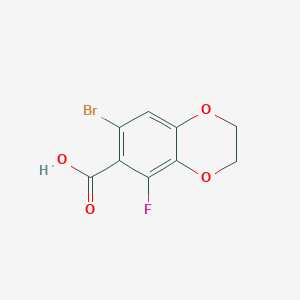
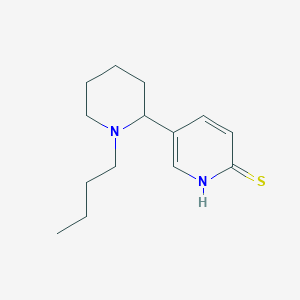
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)

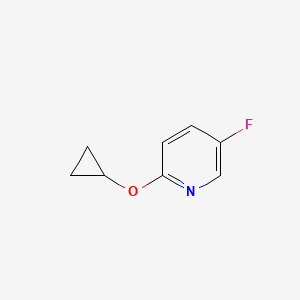
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)

![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
